3,3-Difluoropropane-1-sulfonyl chloride
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Overview
Description
3,3-Difluoropropane-1-sulfonyl chloride: is a chemical compound with the molecular formula C3H5ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms on the propane chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropropane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoropropanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as:
C3H5F2OH+SOCl2→C3H5ClF2O2S+HCl+SO2
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF)
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
Chemistry: 3,3-Difluoropropane-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its reactivity makes it valuable for introducing sulfonyl groups into molecules.
Biology and Medicine: In biological research, it can be used to modify biomolecules, such as peptides and proteins, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules.
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its ability to introduce fluorine atoms into molecules can enhance the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of 3,3-Difluoropropane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations to introduce sulfonyl groups into molecules.
Comparison with Similar Compounds
3,3,3-Trifluoropropane-1-sulfonyl chloride: Similar structure but with three fluorine atoms instead of two.
3-Chloropropane-1-sulfonyl chloride: Contains a chlorine atom instead of fluorine.
2-Propanesulfonyl chloride: Lacks the fluorine atoms on the propane chain.
Uniqueness: 3,3-Difluoropropane-1-sulfonyl chloride is unique due to the presence of two fluorine atoms, which can significantly influence the reactivity and properties of the compound. The fluorine atoms can enhance the stability and lipophilicity of the resulting products, making it valuable in various applications.
Properties
IUPAC Name |
3,3-difluoropropane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c4-9(7,8)2-1-3(5)6/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOACIDRNEANCHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314907-49-7 |
Source
|
Record name | 3,3-difluoropropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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